

Spectroscopic Profile of Hexamethyleneimine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexamethyleneimine

Cat. No.: B121469

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Introduction

Hexamethyleneimine (HMI), also known as azepane, is a cyclic secondary amine with the chemical formula $C_6H_{13}N$. It is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agricultural chemicals, and as a component in the production of certain polymers and corrosion inhibitors. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **hexamethyleneimine**, complete with experimental protocols and workflow visualizations.

Spectroscopic Data

The spectroscopic data for **hexamethyleneimine** is summarized in the following tables, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **hexamethyleneimine**, both 1H and ^{13}C NMR provide distinct signals corresponding to the different carbon and hydrogen environments within the seven-membered ring.

1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **hexamethyleneimine** in chloroform-d (CDCl_3) displays three main groups of signals corresponding to the protons on the carbon atoms at the α , β , and γ positions relative to the nitrogen atom.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.84	Triplet (t)	4H	$\alpha\text{-CH}_2$
~1.68	Multiplet (m)	4H	$\beta\text{-CH}_2$
~1.61	Multiplet (m)	4H	$\gamma\text{-CH}_2$
Variable	Broad Singlet	1H	N-H

Note: The chemical shift of the N-H proton is variable and depends on concentration, temperature, and solvent.

^{13}C NMR (Carbon-13) NMR Data

The proton-decoupled ^{13}C NMR spectrum of **hexamethyleneimine** shows three distinct signals for the three unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~47.9	$\alpha\text{-C}$
~30.5	$\beta\text{-C}$
~27.3	$\gamma\text{-C}$

Infrared (IR) Spectroscopy

The IR spectrum of **hexamethyleneimine** exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum is typically acquired for a neat liquid sample.

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3280	N-H Stretch	Medium, Broad
2920, 2850	C-H Stretch (asymmetric & symmetric)	Strong
1450	CH ₂ Scissoring	Medium
1120	C-N Stretch	Medium

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **hexamethyleneimine** results in the formation of a molecular ion and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
99	65	[M] ⁺ (Molecular Ion)
98	26	[M-H] ⁺
70	100	[M-C ₂ H ₅] ⁺ (Base Peak)
57	53	[M-C ₃ H ₆] ⁺
56	67	[M-C ₃ H ₇] ⁺
43	79	[C ₃ H ₇] ⁺
30	71	[CH ₂ NH ₂] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:

- Prepare a solution of **hexamethyleneimine** by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher corresponding frequency.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean.
- For a neat liquid sample, place a single drop of **hexamethyleneimine** directly onto the ATR crystal or between two salt plates to form a thin liquid film.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty ATR crystal or clean salt plates should be acquired prior to the sample analysis.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

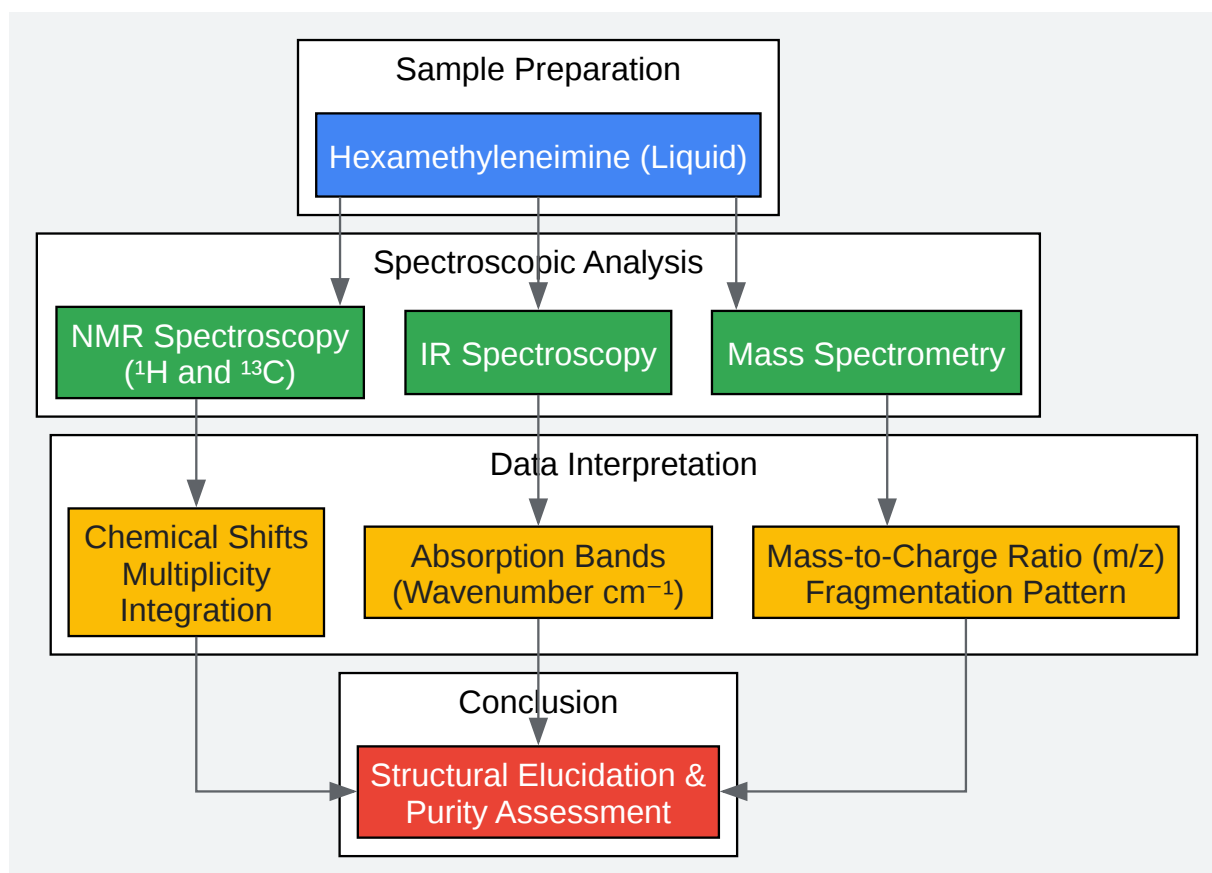
- Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition:

- Spectrometer: Electron Ionization Mass Spectrometer (EI-MS).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 10-200.
- Scan Speed: 1 scan/second.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of **hexamethyleneimine** and the relationship between the spectroscopic data and its chemical structure.



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Caption: Experimental workflow for the spectroscopic analysis of **Hexamethyleneimine**.

Caption: Correlation of spectroscopic data with the structure of **Hexamethyleneimine**.

Safety Information

Hexamethyleneimine is a flammable liquid and is corrosive. It is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should

be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1][5]

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- To cite this document: BenchChem. [Spectroscopic Profile of Hexamethyleneimine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121469#spectroscopic-data-of-hexamethyleneimine-nmr-ir-mass-spec]

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